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Compound of Interest

Compound Name: Ezh2-IN-8

Cat. No.: B15145320 Get Quote

Note: A literature review for a compound specifically named "Ezh2-IN-8" did not yield any

publicly available scientific data. Therefore, this guide provides a comprehensive review of

Tazemetostat (EPZ-6438), a well-characterized, FDA-approved EZH2 inhibitor, as a

representative example of the requested technical guide for researchers, scientists, and drug

development professionals.

Tazemetostat (formerly EPZ-6438) is a potent, selective, and orally bioavailable small-molecule

inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase.[1][2] EZH2 is

the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role

in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27),

leading to transcriptional repression.[3][4] Dysregulation of EZH2 activity is implicated in the

pathogenesis of various cancers, making it a key therapeutic target.[3][5] Tazemetostat has

received FDA approval for the treatment of certain patients with epithelioid sarcoma and

relapsed or refractory follicular lymphoma.[6][7]

Mechanism of Action
Tazemetostat functions as an S-adenosylmethionine (SAM)-competitive inhibitor of EZH2's

methyltransferase activity.[3][6] By binding to the SAM pocket of both wild-type and mutant

forms of EZH2, it prevents the transfer of methyl groups to H3K27.[5][6] This leads to a global

reduction in H3K27 di- and tri-methylation (H3K27me2/3), which in turn de-represses PRC2

target genes, including tumor suppressor genes.[3][8] In cancer cells dependent on EZH2

activity, this can induce cell cycle arrest, apoptosis, and cellular differentiation.[5][9]
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Quantitative Data
The following tables summarize the key quantitative data for Tazemetostat's biochemical and

cellular activities.

Table 1: Biochemical Activity of Tazemetostat
Target Assay Type K i IC 50 Selectivity Reference

Wild-Type

EZH2

Cell-free

enzymatic
2.5 nM 11 nM [1][6]

Mutant EZH2

(Y641/A677)

Cell-free

enzymatic
2.5 nM 2-38 nM [3][6]

EZH1
Cell-free

enzymatic
392 nM

35-fold vs.

EZH2
[1][6]

Other HMTs
Cell-free

enzymatic
>50,000 nM

>4,500-fold

vs. EZH2
[1][6]

Table 2: Cellular Activity of Tazemetostat
Cell Line

Cancer
Type

EZH2
Status

Assay Type IC 50 Reference

WSU-DLCL2

Diffuse Large

B-Cell

Lymphoma

Y646F

Mutant

H3K27me3

Reduction
9 nM [5]

SMARCB1-

deleted MRT

cells

Malignant

Rhabdoid

Tumor

Wild-Type
Antiproliferati

on
32 nM - 1 µM [1]

Fuji
Synovial

Sarcoma
Wild-Type

Antiproliferati

on (14-day)
0.15 µM [10]

HS-SY-II
Synovial

Sarcoma
Wild-Type

Antiproliferati

on (14-day)
0.52 µM [10]
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Visual representations of the core signaling pathway, inhibitor mechanism, and a standard

experimental workflow are provided below using the Graphviz DOT language.
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Caption: Canonical EZH2 signaling pathway within the PRC2 complex.
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Caption: Mechanism of action for Tazemetostat as a SAM-competitive inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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